2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS: 922136-95-6) is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-fluorobenzyl group at position 5 and an ethoxybenzamide moiety linked via an ethyl chain to position 1 (Fig. 1). Its molecular formula is C₂₃H₂₂FN₅O₃, with a molecular weight of 435.5 g/mol . The compound’s structure is characterized by:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold, a heterocyclic system known for kinase inhibition activity.
- A 2-fluorobenzyl substituent at position 5, which may influence binding affinity and selectivity.
- An ethoxybenzamide group connected through an ethyl chain, contributing to solubility and pharmacokinetic properties.
Notably, the provided evidence lacks detailed pharmacological data (e.g., target specificity, IC₅₀ values) or synthetic protocols, limiting a full mechanistic understanding.
Properties
IUPAC Name |
2-ethoxy-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-2-32-20-10-6-4-8-17(20)22(30)25-11-12-29-21-18(13-27-29)23(31)28(15-26-21)14-16-7-3-5-9-19(16)24/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPZCBMZCJUIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the 2-fluorobenzyl group and the ethoxybenzamide moiety. Key steps may include:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-fluorobenzyl group: This step often involves nucleophilic substitution reactions.
Attachment of the ethoxybenzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituent being introduced, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where the pyrazolo[3,4-d]pyrimidinone core shows activity.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidinone core is known to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
- Structural Differences :
- Implications :
- The trifluoromethyl group increases hydrophobicity and metabolic stability.
- Butanamide may reduce steric bulk compared to ethoxybenzamide, altering solubility or target engagement.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structural Differences: Incorporation of a chromen-4-one ring system fused to the pyrimidinone core. Additional fluoro and isopropyl substituents .
- Implications: The chromenone extension likely enhances π-π stacking interactions with hydrophobic binding pockets. Increased structural complexity may improve selectivity but reduce synthetic accessibility.
Comparative Data Table
Research Findings and Limitations
- Structural-Activity Relationship (SAR): Fluorine placement on the benzyl group (ortho vs. para) significantly modulates electronic and steric properties, though direct biological data are absent in the provided evidence . Substitution with trifluoromethyl groups or chromenone systems introduces trade-offs between metabolic stability and synthetic complexity .
- Gaps in Evidence: No experimental data (e.g., kinase inhibition assays, solubility studies) are available for direct pharmacological comparison. Physical properties (melting point, logP) are unreported, limiting formulation or pharmacokinetic predictions.
Biological Activity
The compound 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide belongs to a class of pyrazolo[3,4-d]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The structure of the compound can be described as follows:
- Core Structure : The pyrazolo[3,4-d]pyrimidine moiety is known for its role in various biological activities, including anticancer and anti-inflammatory effects.
- Substituents : The presence of a 2-fluorobenzyl group and an ethoxy group enhances the compound's lipophilicity and potentially its bioavailability.
The mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit various kinases and exhibit anti-proliferative effects in cancer cell lines .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance:
- Inhibition of Kinases : Compounds with similar structures have shown significant inhibitory activity against various kinases involved in cancer progression . This suggests that this compound may also exert anticancer effects by targeting these pathways.
Enzymatic Inhibition
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit enzymes such as cyclin-dependent kinases (CDKs) and polo-like kinase 1 (Plk1), which are critical in cell cycle regulation . The compound's structure suggests it may similarly interact with these targets.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related pyrazolo[3,4-d]pyrimidine derivative in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 50 µM depending on the cell line . This suggests that structural modifications can significantly influence biological activity.
Study 2: Inhibition of HIV
Another study explored the inhibitory effects of related compounds on HIV replication. The findings revealed that certain substitutions on the pyrazolo[3,4-d]pyrimidine scaffold enhanced antiviral activity against HIV strains . This indicates potential applications for this compound in antiviral therapies.
Data Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?
Answer:
The compound can be synthesized via multistep routes involving:
- Pyrazolo[3,4-d]pyrimidinone core formation : Condensation of substituted pyrazole precursors with urea derivatives under acidic conditions (e.g., HCl/acetic acid) to form the 4-oxo-pyrimidine ring .
- Fluorobenzyl substitution : Alkylation at the N5 position using 2-fluorobenzyl bromide in the presence of a base like K₂CO₃ in DMF .
- Benzamide coupling : Reaction of the ethylamine side chain with 2-ethoxybenzoyl chloride using EDCI/HOBt as coupling agents in dichloromethane .
Key intermediates should be purified via column chromatography and characterized by NMR and LC-MS.
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the pyrazolo[3,4-d]pyrimidine core?
Answer:
- Crystal growth : Recrystallize the compound from a solvent system (e.g., DMSO/water) to obtain single crystals suitable for diffraction .
- Data collection : Use a synchrotron or high-resolution diffractometer (Cu-Kα radiation, λ = 1.54178 Å) to collect reflection data.
- Refinement : Apply the SHELX package (e.g., SHELXL-2018) for structure solution, refining anisotropic displacement parameters and validating against residual electron density maps .
- Validation : Cross-check bond lengths/angles with similar pyrazolo-pyrimidine structures (e.g., C-C bond deviations < 0.01 Å) .
Advanced: What experimental strategies mitigate low aqueous solubility in pharmacological assays?
Answer:
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the 2-ethoxybenzamide moiety while monitoring SAR .
- Formulation : Use co-solvents (e.g., DMSO/PEG 400) at <1% v/v to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-diffusion to enhance bioavailability .
Validate solubility via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) and confirm stability over 24 hours .
Basic: How is the compound characterized using spectroscopic techniques?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC):
- Pyrazolo-pyrimidine protons: δ 8.2–8.5 ppm (aromatic), δ 4.5 ppm (CH₂-ethyl bridge) .
- 2-ethoxybenzamide: δ 1.4 ppm (CH₃), δ 4.1 ppm (OCH₂) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrimidinone, ~1640 cm⁻¹ for benzamide) .
- Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ with <2 ppm mass error .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if cell-based assays show variability .
- Metabolic stability : Check for species-specific CYP450 metabolism (e.g., human vs. murine microsomes) using LC-MS/MS .
- Data normalization : Express activity relative to a common control (e.g., staurosporine for kinase inhibition) .
Basic: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : Calculate logP using ChemAxon or Molinspiration (target logP ~3.5 for blood-brain barrier penetration) .
- ADMET profiling : Use SwissADME to predict CYP inhibition (e.g., CYP3A4) and hERG channel binding .
- Docking studies : Perform AutoDock Vina simulations against target proteins (e.g., kinase domains) with RMSD <2.0 Å .
Advanced: How to optimize selectivity against off-target kinases in inhibitor design?
Answer:
- Kinase panel screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Structural analysis : Compare binding modes in PyMOL; modify the 2-fluorobenzyl group to avoid conserved hinge regions .
- Proteomic profiling : Use SILAC (stable isotope labeling) in HEK293 cells to identify unintended protein interactions .
Basic: What purification techniques ensure >95% purity for in vitro studies?
Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 7:3 to 1:1) .
- HPLC : C18 column (5 µm, 250 × 4.6 mm), isocratic acetonitrile/water (65:35) at 1 mL/min .
- Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter under vacuum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
